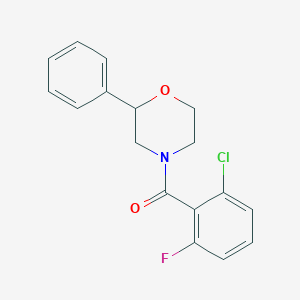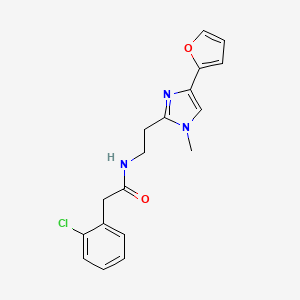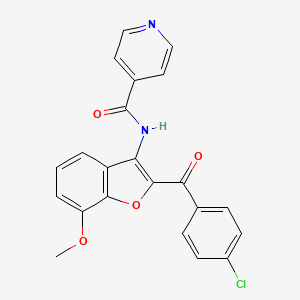
(2-Chloro-6-fluorophenyl)(2-phenylmorpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-Chloro-6-fluorophenyl)(2-phenylmorpholino)methanone, also known as CPFM, is a synthetic compound that has gained significant attention in the research community due to its potential therapeutic applications. CPFM belongs to the class of morpholino-containing compounds, which have been found to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor properties.
Scientific Research Applications
Synthesis and Catalysis
Compounds with halogenated phenyl groups, similar to (2-Chloro-6-fluorophenyl)(2-phenylmorpholino)methanone, are often utilized in organic synthesis. For instance, Sun et al. (2014) explored a gram-scale synthesis of multi-substituted arenes via palladium-catalyzed C-H halogenation, highlighting the utility of such compounds in facilitating complex organic reactions under milder conditions, with improved selectivity and yields (Sun, Yong-Hui Sun, & Rao, 2014).
Material Science and Fluorophores
The synthesis of fluorinated compounds, such as benzophenones and xanthones, by Woydziak et al. (2012), demonstrates the relevance of fluorinated organic molecules in enhancing the photostability and spectroscopic properties of materials. These methodologies provide scalable access to novel fluorinated fluorophores for potential application in imaging and sensing technologies (Woydziak, Fu, & Peterson, 2012).
Pharmaceutical Research
Dwivedi et al. (2005) reported on the synthesis of aryloxyphenyl cyclopropyl methanones as a new class of anti-mycobacterial agents. This underscores the potential pharmaceutical applications of structurally similar compounds in discovering new treatments for infectious diseases (Dwivedi et al., 2005).
Chemical Analysis and Characterization
El-Sherbiny et al. (2005) explored the separation and analysis of flunarizine and its degradation products using chromatographic techniques, demonstrating the importance of halogenated and fluorinated compounds in analytical chemistry for the qualitative and quantitative analysis of pharmaceutical substances (El-Sherbiny, Eid, El-wasseef, Al-Ashan, & Belal, 2005).
properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-(2-phenylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO2/c18-13-7-4-8-14(19)16(13)17(21)20-9-10-22-15(11-20)12-5-2-1-3-6-12/h1-8,15H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUJXDKKHXBCLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=C(C=CC=C2Cl)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-6-fluorophenyl)(2-phenylmorpholino)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,2-Dioxaborolane, 2-[2-fluoro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2559698.png)
![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2559699.png)




![1-Oxa-9-azaspiro[4.6]undec-3-ene;hydrochloride](/img/structure/B2559708.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide](/img/structure/B2559709.png)
![4-(4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2559712.png)
![3-(2-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2559713.png)
![(1S,4R,5S,6R)-2,3-Diazabicyclo[2.2.1]heptane-5,6-diol;hydrochloride](/img/structure/B2559715.png)
![1-[(1-Benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-ethylurea](/img/structure/B2559716.png)
